molecular formula C7H11NO3 B1266702 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid CAS No. 60307-25-7

2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid

Cat. No.: B1266702
CAS No.: 60307-25-7
M. Wt: 157.17 g/mol
InChI Key: QSTXMZUAMCBUQU-UHFFFAOYSA-N
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Description

2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid is an organic compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of a carboxylic acid group attached to the pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with pyrrolidines and carboxylic acids

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo . Understanding these temporal effects is crucial for its application in research and potential therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . These dosage effects are important for determining the compound’s safety and efficacy in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are important for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its role in cellular processes . Understanding its subcellular localization is crucial for its application in research and potential therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid typically involves the reaction of 1-methyl-2-pyrrolidinone with a suitable acetic acid derivative. One common method involves the alkylation of 1-methyl-2-pyrrolidinone with bromoacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Oxopyrrolidin-2-yl)acetic acid
  • (2-Oxopyrrolidin-1-yl)acetic acid
  • (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid

Uniqueness

2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid is unique due to the presence of the methyl group at the nitrogen atom of the pyrrolidine ring. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(1-methyl-5-oxopyrrolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTXMZUAMCBUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975716
Record name (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid
Source EPA DSSTox
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60307-25-7
Record name 1-Methyl-5-oxo-2-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60307-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergoninic acid
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Record name (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-methyl-5-oxopyrrolidine-2-acetic acid
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Record name ERGONINIC ACID
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